
3,3'-Bis(trifluoromethyl)-4-fluorobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Bis(trifluoromethyl)-4-fluorobiphenyl is an organic compound characterized by the presence of trifluoromethyl groups and a fluorine atom attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,3’-bis(trifluoromethyl)benzophenone with appropriate fluorinating agents under controlled conditions . The reaction conditions often require the use of solvents such as dimethylacetamide (DMAc) or dichloroethane (DCE) to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3’-Bis(trifluoromethyl)-4-fluorobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or trifluoromethyl groups are replaced by other substituents
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3,3’-Bis(trifluoromethyl)-4-fluorobiphenyl has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,3’-Bis(trifluoromethyl)-4-fluorobiphenyl involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and fluorine atom enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . These interactions can lead to the modulation of various biochemical pathways, contributing to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: Known for their potent antimicrobial properties.
3,5-Bis(trifluoromethyl)benzonitrile: Used in the synthesis of various fluorinated compounds.
3,3’-Bis(trifluoromethyl)benzophenone: Utilized in organic synthesis and material science.
Uniqueness: 3,3’-Bis(trifluoromethyl)-4-fluorobiphenyl stands out due to the presence of both trifluoromethyl groups and a fluorine atom on the biphenyl structure. This unique combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the development of new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C14H7F7 |
|---|---|
Molekulargewicht |
308.19 g/mol |
IUPAC-Name |
1-fluoro-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C14H7F7/c15-12-5-4-9(7-11(12)14(19,20)21)8-2-1-3-10(6-8)13(16,17)18/h1-7H |
InChI-Schlüssel |
PDNSFYAYCKXHOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



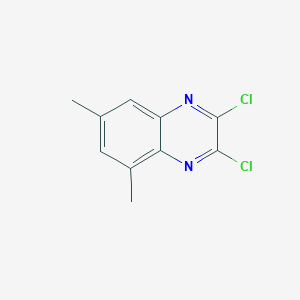

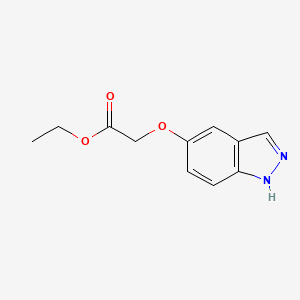
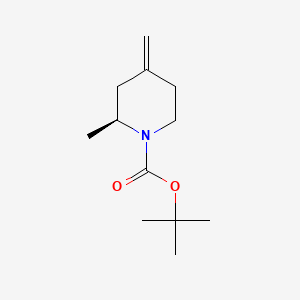
![[(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13913567.png)
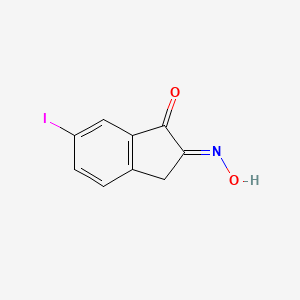
![(1R,2S,5R)-rel-8-methyl-8-azabicyclo[3.2.1]octan-2-amine dihydrochloride](/img/structure/B13913574.png)
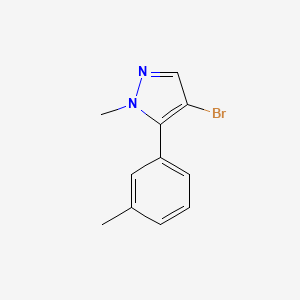
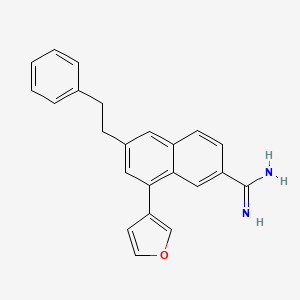
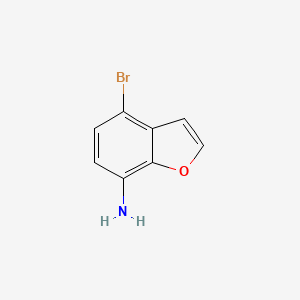
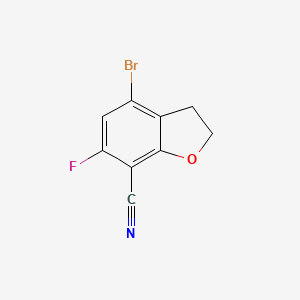
![Bicyclo[6.1.0]nonan-2-ol](/img/structure/B13913619.png)
![(2R,4S)-N-[2-chloro-1-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13913624.png)
